molecular formula C5H8O B7822244 3-Methyl-3-buten-2-one CAS No. 54789-11-6

3-Methyl-3-buten-2-one

Cat. No.: B7822244
CAS No.: 54789-11-6
M. Wt: 84.12 g/mol
InChI Key: ZGHFDIIVVIFNPS-UHFFFAOYSA-N
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Description

3-Methyl-3-buten-2-one, also known as isopropenyl methyl ketone, is an organic compound with the molecular formula C5H8O. It is a colorless to light yellow liquid with a pungent, sweet odor. This compound is an olefinic ketone, meaning it contains both a carbon-carbon double bond and a carbonyl group. It is used in various chemical reactions and industrial applications due to its reactivity and unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-buten-2-one is typically synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase. Another method involves the methylolization of 2-butanone under alkaline conditions, followed by the elimination of water .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acid-catalyzed condensation reactions. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of inhibitors such as hydroquinone is common to prevent unwanted polymerization during production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and chlorine atoms.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

3-Methyl-3-buten-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of plastics and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-buten-2-one involves its reactivity with various molecular targets. For example, in oxidation reactions, it reacts with ozone or chlorine atoms to form different products through a series of intermediate steps. The pathways involved in these reactions include the formation of peroxides and other reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone: Similar in structure but lacks the methyl group on the double bond.

    3-Methyl-3-penten-2-one: Similar but with an additional carbon in the chain.

    Methacrolein: Contains an aldehyde group instead of a ketone.

Uniqueness

3-Methyl-3-buten-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its olefinic nature and the presence of both a double bond and a carbonyl group make it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-methylbut-3-en-2-one
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InChI

InChI=1S/C5H8O/c1-4(2)5(3)6/h1H2,2-3H3
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InChI Key

ZGHFDIIVVIFNPS-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)C
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Molecular Formula

C5H8O
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Related CAS

25988-32-3
Record name 3-Buten-2-one, 3-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9052557
Record name 3-Methylbut-3-en-2-one
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Molecular Weight

84.12 g/mol
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Physical Description

Methyl isopropenyl ketone, stabilized appears as a clear colorless liquid. Flash point of 52 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors heavier than air., Clear liquid with pleasant odor; [Hawley], Liquid
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Boiling Point

208 °F at 760 mmHg (USCG, 1999), 98 °C, 97.00 to 99.00 °C. @ 760.00 mm Hg
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Flash Point

less than 73 °F (USCG, 1999), 9 °C, 49 °F CC; 9 °C CC
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Solubility

SOL IN ALCOHOL
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8527 AT 20 °C/4 °C
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Vapor Density

2.9 (AIR= 1)
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Vapor Pressure

42.0 [mmHg], 42 MM HG AT 25 °C
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Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

814-78-8, 54789-11-6
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Melting Point

-65 °F (USCG, 1999), -54 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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